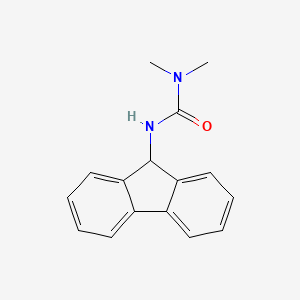
(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is an organic molecule characterized by its unique structural elements. It consists of a 3-chloropyridin-4-yloxy group attached to a pyrrolidin-1-yl moiety, and a 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl methanone group. The synthesis, reactions, and applications of this compound make it a significant subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of this compound typically begins with readily available starting materials such as 3-chloropyridine, pyrrolidine, and 2,5-dimethoxybenzene.
Step-by-Step Synthesis
Formation of 3-chloropyridin-4-yloxy intermediate: : React 3-chloropyridine with a suitable halogenating agent to introduce the chloro group. The chloropyridine is then reacted with an alkoxide to form the 3-chloropyridin-4-yloxy intermediate.
Pyrrolidin-1-yl moiety introduction: : The pyrrolidine is reacted with the intermediate under nucleophilic substitution conditions, introducing the pyrrolidin-1-yl moiety.
Methanone group formation: : The final step involves the coupling of the 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole with the previously formed intermediate under Friedel-Crafts acylation conditions to form the methanone group.
Industrial Production Methods
The industrial production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and optimize the process.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrolidin-1-yl moiety, where oxidizing agents like potassium permanganate can convert the pyrrolidine ring to an oxo group.
Reduction: : Reduction of the compound, particularly at the ketone group, can be achieved using reducing agents like lithium aluminium hydride.
Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the methoxy groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Friedel-Crafts conditions using AlCl3 as a catalyst for electrophilic substitutions.
Major Products
Oxidation Products: : Oxidized derivatives with ketone or carboxylic acid groups.
Reduction Products: : Reduced derivatives with alcohol or amine groups.
Substitution Products: : Substituted derivatives with additional functional groups on the aromatic rings.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis due to its reactive functional groups. It serves as a precursor for more complex molecules in medicinal chemistry and materials science.
Biology
In biological studies, this compound is often utilized as a ligand in receptor binding assays, helping to elucidate receptor-ligand interactions and signal transduction pathways.
Medicine
This compound and its derivatives are explored for their potential pharmacological activities. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and polymers, owing to its diverse reactivity and stability.
作用機序
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects is often receptor-mediated. It can bind to specific receptors or enzymes, altering their conformation and activity. The compound’s methanone group is particularly crucial for its binding affinity and selectivity, interacting with active sites through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
(3-((3-bromopyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone: : Similar structure with a bromine atom instead of chlorine.
(3-((3-iodopyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone: : Features an iodine atom, offering different reactivity.
(3-((3-fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone: : Contains a fluorine atom, providing unique electronic properties.
Uniqueness
The compound's uniqueness lies in the presence of both a pyrrolidin-1-yl group and a 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl methanone moiety, allowing it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-26-19(11-18(25-26)16-10-14(29-2)4-5-20(16)30-3)22(28)27-9-7-15(13-27)31-21-6-8-24-12-17(21)23/h4-6,8,10-12,15H,7,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHIJHNFIOPECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2673684.png)
![1-(oxan-4-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2673685.png)



![N-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2673692.png)
![2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2673693.png)


![2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2673702.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2673703.png)
